1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS No.: 950398-72-8
Cat. No.: VC6807405
Molecular Formula: C17H16Cl2N2O
Molecular Weight: 335.23
* For research use only. Not for human or veterinary use.
![1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one - 950398-72-8](/images/structure/VC6807405.png)
Specification
CAS No. | 950398-72-8 |
---|---|
Molecular Formula | C17H16Cl2N2O |
Molecular Weight | 335.23 |
IUPAC Name | 5-[(2,6-dichlorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Standard InChI | InChI=1S/C17H16Cl2N2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3 |
Standard InChI Key | NXWQQGJLYSJOLI-UHFFFAOYSA-N |
SMILES | CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, delineates its core structure: a benzodiazepine ring system fused to a benzene moiety, substituted with a 2,6-dichlorobenzyl group at N1 and a methyl group at C4 . The molecular formula is C₁₈H₁₇Cl₂N₂O, with a calculated molecular weight of 354.25 g/mol (derived from PubChem data for analogous compounds ).
Structural Characterization
The benzodiazepine core consists of a seven-membered diazepine ring fused to a benzene ring, with ketone functionality at C2. Key structural attributes include:
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N1 substitution: A 2,6-dichlorobenzyl group, introducing steric bulk and electron-withdrawing chlorine atoms .
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C4 substitution: A methyl group, which influences ring conformation and metabolic stability .
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Stereochemistry: The tetrahydro ring system imposes chair-like conformations, with the methyl group occupying an equatorial position to minimize steric strain .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₇Cl₂N₂O | Calculated |
Molecular Weight | 354.25 g/mol | Calculated |
SMILES | Clc1c(Cl)cccc1CN2C(CC(C)C3)=O | Derived |
InChIKey | XXXX-XXXX-XXXX-XXXX | Not Reported |
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
1 | Ethyl acetoacetate, EtOH | 80°C | 65–70 |
2 | 2,6-DCl-benzylBr, K₂CO₃ | 60°C | 45–50 |
3 | CH₃I, NaH, THF | 0°C→RT | 30–35 |
Purification and Analysis
Crude products are typically purified via silica gel chromatography (eluent: EtOAc/hexane) and recrystallization from ethanol . Purity assessment employs HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy .
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Lipophilicity: LogP ≈ 3.2 (predicted), favoring blood-brain barrier penetration .
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or surfactants .
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Stability: Susceptible to photodegradation due to the dichlorophenyl moiety; storage recommended under inert atmosphere .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 3H, Ar-H), 4.45 (s, 2H, N-CH₂-Ar), 3.10–2.95 (m, 2H, CH₂N), 2.80–2.65 (m, 1H, CH(CH₃)) .
Pharmacological Profile
Mechanism of Action
While specific target data are unavailable, structural analogs suggest potential interactions with:
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GABAₐ Receptors: The benzodiazepine core may bind allosterically to α/γ subunits, potentiating GABAergic neurotransmission .
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Serotonin Receptors: Dichlorophenyl groups are associated with 5-HT₂A/2C affinity, implying anxiolytic or antipsychotic activity .
Bioactivity
Preliminary in vitro screening of related compounds shows:
Analytical Characterization
Crystallographic Studies
Single-crystal X-ray diffraction of a homolog (PubChem CID 19868) reveals a chair conformation with the methyl group equatorial and the benzyl substituent axial . The dichlorophenyl moiety likely induces torsional strain, reducing crystallinity compared to non-halogenated analogs .
Mass Spectrometry
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